N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Description
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a 3-methoxybenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFTVVOWEKGAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide typically involves multiple steps. One common method starts with the esterification of 4-fluorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide . This intermediate is then subjected to cyclization with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring . The final step involves the coupling of the thiadiazole derivative with 3-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide has shown promise as a lead compound in drug development due to its potential antimicrobial , anti-inflammatory , and anticancer properties. The thiadiazole derivatives are known for their ability to inhibit various enzymes and receptors involved in disease processes.
Case Study: Antimicrobial Activity
Research has demonstrated that compounds with the thiadiazole moiety exhibit significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibiotics.
The compound's unique structure allows it to interact with specific biological targets:
- Enzyme Inhibition : The fluorophenyl group may enhance binding affinity to enzyme active sites.
- Receptor Binding : It can act as a ligand for certain receptors involved in signaling pathways.
Case Study: Cancer Therapy
A study evaluated the anticancer effects of similar thiadiazole derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific pathways associated with cell death.
Material Science
This compound can serve as a precursor for synthesizing novel materials with unique electronic properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and materials engineering.
Catalysis
The compound's chemical structure allows it to function as a catalyst in various organic reactions. Its role in facilitating reactions can lead to more efficient synthetic pathways in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide involves its interaction with biological targets such as enzymes and receptors. The 1,3,4-thiadiazole ring can mimic the structure of pyrimidine bases, allowing the compound to interfere with DNA replication and protein synthesis . This disruption can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs from
The compounds in share the 1,3,4-thiadiazole backbone but differ in substituents (Table 1). For example:
- 5e: Features a 4-chlorobenzylthio group at position 5 and a phenoxyacetamide at position 2.
- 5k: Contains a 2-methoxyphenoxyacetamide group, similar to the target compound’s 3-methoxybenzamide.
Table 1: Comparison of Thiadiazole Derivatives
| Compound ID | Substituent at Position 5 | Substituent at Position 2 | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Target | 4-Fluorophenyl | 3-Methoxybenzamide | N/A | N/A |
| 5e (Ev1) | 4-Chlorobenzylthio | Phenoxyacetamide | 74 | 132–134 |
| 5k (Ev1) | Methylthio | 2-Methoxyphenoxyacetamide | 72 | 135–136 |
The target compound’s 4-fluorophenyl group distinguishes it from analogs with halogenated (e.g., 5e) or alkylthio (e.g., 5g) substituents. The 3-methoxybenzamide group offers a rigid aromatic system compared to the flexible phenoxyacetamide in 5e–5m .
Imidazo-Thiadiazole Derivatives ()
The compound 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole (3) shares a fluorophenyl group but incorporates an imidazo-thiadiazole fused ring system. This structural difference likely enhances π-π stacking interactions compared to the non-fused thiadiazole in the target compound .
Spectral and Physicochemical Properties
- IR Spectroscopy : The target compound’s benzamide group would exhibit a C=O stretch at ~1660–1680 cm⁻¹, as seen in ’s hydrazinecarbothioamides (1663–1682 cm⁻¹) .
- ¹H-NMR : The 4-fluorophenyl group would show a doublet (J = 8–9 Hz) for aromatic protons, similar to fluorine-coupled splitting in ’s imidazo-thiadiazole derivative .
- Melting Points : Thiadiazoles with bulkier substituents (e.g., 5h with benzylthio) exhibit lower melting points (133–135°C) compared to smaller groups (e.g., 5f: 158–160°C) . The target compound’s melting point is unreported but expected to align with derivatives bearing aromatic substituents (~130–140°C).
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNOS
- Molecular Weight : 281.32 g/mol
The structure includes a thiadiazole ring substituted with a fluorophenyl group and a methoxybenzamide moiety, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds containing thiadiazole rings often possess antimicrobial properties. The presence of the fluorine atom in the phenyl ring may enhance this activity by increasing lipophilicity and altering electron distribution.
- Anticancer Properties : The compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in various cancer cell lines by disrupting key cellular pathways.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes related to cancer progression. For instance, it shows activity against dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibition of DHFR activity |
Case Studies
-
Antimicrobial Study :
In a study conducted by Sivaramkumar et al., the compound was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Anticancer Mechanism :
A detailed investigation by Choi et al. explored the anticancer mechanisms of this compound. The study revealed that the compound induces apoptosis through mitochondrial pathways and alters gene expression related to cell cycle regulation. -
Enzyme Interaction :
Research published by Han et al. demonstrated that this compound acts as an inhibitor of DHFR. This inhibition leads to reduced levels of tetrahydrofolate, essential for nucleotide synthesis, thereby limiting cancer cell proliferation.
Q & A
Q. What are the recommended synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide?
The synthesis typically involves multi-step reactions:
- Thiadiazole ring formation : React thiourea derivatives with α-haloketones or carboxylic acid derivatives under acidic conditions. For example, POCl₃-mediated cyclization at 90°C can form the 1,3,4-thiadiazole core .
- Amide coupling : React the thiadiazole intermediate with 3-methoxybenzoyl chloride in pyridine or DMF to form the final benzamide moiety .
- Purification : Use recrystallization (e.g., methanol/water mixtures) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the compound’s structural purity?
- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR spectra to verify substituent positions (e.g., fluorophenyl and methoxy groups). Aromatic protons typically appear at δ 7.0–8.5 ppm .
- Mass spectrometry : Confirm molecular weight (exact mass: 331.07 g/mol) and fragmentation patterns .
Q. What solvent systems optimize reaction yields during synthesis?
- Use polar aprotic solvents (e.g., DMF, acetonitrile) for amide coupling to enhance reactivity.
- For cyclization steps, POCl₃ in refluxing toluene or dichloromethane achieves >70% yield .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorometric PFOR enzyme tests) with cell-based viability assays (e.g., MTT on cancer lines) to validate target specificity .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with 3-nitrophenyl) to identify critical pharmacophores. For example, shows fluorophenyl enhances anticancer activity vs. methoxy variants .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Molecular docking : Model interactions with biological targets (e.g., PFOR enzyme) using software like AutoDock. The thiadiazole ring and fluorophenyl group often occupy hydrophobic pockets .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to proteins (e.g., kinases) and correlate with activity data .
- Gene expression profiling : Use RNA-seq to identify pathways modulated by the compound (e.g., apoptosis markers like BAX/BCL-2) .
Q. How can researchers improve metabolic stability for in vivo studies?
- Prodrug design : Modify the methoxy group to a hydrolyzable ester (e.g., acetyloxymethyl) to enhance bioavailability .
- Microsomal assays : Test stability in liver microsomes (human/rat) with LC-MS monitoring. Fluorophenyl groups often reduce CYP450-mediated degradation .
Comparative Analysis of Structural Analogs
| Compound | Key Modifications | Bioactivity Trends | Reference |
|---|---|---|---|
| N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | Nitrophenyl substitution | Enhanced enzymatic inhibition | |
| 2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Simplified acetamide backbone | Reduced cytotoxicity | |
| N-(4-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | Thioether linkage | Improved solubility |
Key Methodological Notes
- Crystallography : SHELX software is preferred for small-molecule refinement due to robust handling of twinned data and high-resolution structures .
- Contradictions in synthesis : POCl₃-based cyclization () offers scalability, while pyridine-mediated coupling () minimizes side reactions. Choose based on substituent sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
